molecular formula C18H27IO2 B8625145 12-(3-Iodophenyl)dodecanoic acid CAS No. 121269-37-2

12-(3-Iodophenyl)dodecanoic acid

Cat. No.: B8625145
CAS No.: 121269-37-2
M. Wt: 402.3 g/mol
InChI Key: OEYYESYFOAZJAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-(3-Iodophenyl)dodecanoic acid is a synthetic iodinated fatty acid designed for advanced research applications, particularly in the study of myocardial metabolism and lipid dynamics. Its structure incorporates a iodophenyl group, making it a potential candidate for tracing fatty acid uptake and utilization in biological systems. Similar iodinated fatty acid analogs, such as BMIPP (15-(p-iodophenyl)-3-(R,S)-methylpentadecanoic acid), are well-established in nuclear medicine for cardiac imaging, where they are used to assess fatty acid metabolism in the myocardium . The compound is believed to undergo a metabolic pathway involving initial alpha-oxidation in the mitochondria, followed by beta-oxidation cycles, leading to the formation of various metabolites . In research settings, compounds of this class are used to investigate subcellular lipid distribution and have been shown to incorporate into complex lipid classes like triglycerides and phospholipids in cytosolic and mitochondrial fractions . This makes this compound a valuable tool for researchers exploring altered metabolic states in cardiology, oncology, and other fields where dysregulated lipid metabolism is a key factor. This product is intended for use in controlled laboratory research. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

121269-37-2

Molecular Formula

C18H27IO2

Molecular Weight

402.3 g/mol

IUPAC Name

12-(3-iodophenyl)dodecanoic acid

InChI

InChI=1S/C18H27IO2/c19-17-13-10-12-16(15-17)11-8-6-4-2-1-3-5-7-9-14-18(20)21/h10,12-13,15H,1-9,11,14H2,(H,20,21)

InChI Key

OEYYESYFOAZJAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)CCCCCCCCCCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between 12-(3-iodophenyl)dodecanoic acid and related compounds:

Compound Name Substituent at C12 Molecular Weight (g/mol) Key Properties Applications
This compound 3-iodophenyl ~362.3* High lipophilicity, potential for radioimaging Hypothesized: sEH inhibition, imaging
12-(3-Cyclohexylureido)-dodecanoic acid (CUDA) 3-cyclohexylureido 368.5 Moderate solubility, sEH inhibitor Pharmacokinetic studies, LC/MS/MS standardization
12-(3-Adamantylureido)-dodecanoic acid (AUDA) 3-adamantylureido 446.6 Poor oral bioavailability (30%), sEH inhibitor Anti-inflammatory research
12-(4-Azido-2-nitrophenylamino)dodecanoic acid (AzDA) 4-azido-2-nitrophenylamino 393.4 Photoreactive, mitochondrial transport inhibition Mechanistic studies in mitochondria
12-(1-Pyrene)-dodecanoic acid (P12) 1-pyrene 420.6 Fluorescent probe Cellular uptake tracking

*Calculated based on structural formula.

Key Observations:

  • Substituent Effects on Bioactivity: Iodophenyl vs. Ureido Groups: The iodine atom in this compound introduces steric bulk and electronegativity, which may alter binding to enzymatic targets (e.g., sEH) compared to ureido-substituted analogs like CUDA and AUDA. For instance, AUDA’s adamantyl group enhances hydrophobic interactions with sEH but reduces oral bioavailability due to poor solubility . Azido and Fluorescent Tags: AzDA’s photoreactive azido group enables covalent crosslinking in mitochondrial studies, while P12’s pyrene moiety allows real-time tracking of fatty acid uptake . The iodine in this compound could similarly serve as a heavy atom for crystallography or radioimaging.

Pharmacokinetic and Stability Comparisons

  • CUDA and AUDA: CUDA is widely used as an internal standard in LC/MS/MS due to its stability under analytical conditions . AUDA, however, exhibits suboptimal pharmacokinetics (30% oral bioavailability) owing to its high logP value (~7.5), prompting the development of esterified derivatives (e.g., AUDA-nBE) for improved solubility .
  • AzDA and P12: AzDA’s stability under photoactivation conditions is critical for its use in mitochondrial studies , whereas P12’s fluorescence stability in hydrophobic environments enables continuous cellular uptake monitoring .

Q & A

Q. What are the common synthetic pathways for preparing 12-(3-Iodophenyl)dodecanoic acid, and how do reaction conditions influence yield?

The synthesis typically involves introducing the iodophenyl group to the dodecanoic acid backbone via cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution. Key steps include protecting the carboxylic acid group during iodination to prevent side reactions. Reaction temperature, catalyst selection (e.g., Pd-based catalysts for coupling), and solvent polarity critically impact yield and purity. Post-synthesis purification often employs column chromatography or recrystallization .

Q. How can researchers confirm the structural integrity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy is essential for verifying the iodophenyl substitution pattern (e.g., aromatic proton shifts at δ 7.1–7.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy validates the carboxylic acid group (stretching at ~1700 cm⁻¹). Purity is assessed via HPLC with UV detection, particularly to resolve regioisomers .

Q. What are the primary biological targets of iodophenyl-substituted fatty acids like this compound?

Structural analogs, such as 12-(4-Nitrophenyl)dodecanoic acid and adamantyl-ureido derivatives, inhibit soluble epoxide hydrolase (sEH), a key enzyme in lipid signaling. The iodophenyl group may enhance target binding through hydrophobic interactions or halogen bonding. Preliminary assays should include sEH activity measurements using fluorescent substrates (e.g., PHOME) .

Advanced Research Questions

Q. How does the iodine substituent in this compound influence its pharmacokinetic profile compared to nitro or adamantyl analogs?

The iodine atom increases molecular weight and lipophilicity, potentially improving blood-brain barrier penetration but reducing aqueous solubility. Comparative studies with nitro or adamantyl derivatives show that iodine’s larger atomic radius may alter binding kinetics to sEH or other targets. In vivo studies using radiolabeled versions (e.g., with ¹²³I) can track tissue distribution and metabolic stability .

Q. What experimental strategies resolve contradictions in reported bioactivity data for iodophenyl fatty acid derivatives?

Discrepancies may arise from differences in assay conditions (e.g., enzyme source, pH) or cellular uptake efficiency. Researchers should:

  • Standardize assays using recombinant human sEH.
  • Compare inhibition constants (Ki) across multiple studies.
  • Use fluorescent probes (e.g., 12-(1-Pyrenyl)dodecanoic acid) to quantify cellular uptake and intracellular localization .

Q. How can structure-activity relationship (SAR) studies optimize this compound for therapeutic applications?

Systematic modifications to the phenyl ring (e.g., electron-withdrawing groups) or fatty acid chain length can enhance potency. For example:

  • Replacing iodine with bromine or chlorine to assess halogen-specific effects.
  • Shortening the dodecanoic chain to reduce metabolic degradation.
  • Computational docking studies (e.g., AutoDock Vina) predict binding modes to sEH’s catalytic domain .

Q. What advanced analytical techniques quantify this compound in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) achieves nanomolar sensitivity in plasma or tissue homogenates. Isotope dilution using deuterated internal standards (e.g., d₃-labeled analogs) improves accuracy. For imaging, iodine’s radiopacity enables micro-CT visualization in preclinical models .

Methodological Considerations

Q. How do researchers address low solubility of this compound in aqueous assays?

  • Use dimethyl sulfoxide (DMSO) as a co-solvent (<1% to avoid cytotoxicity).
  • Prepare lipid-based nanoparticles or cyclodextrin complexes to enhance dispersibility.
  • Validate solubility limits via dynamic light scattering (DLS) .

Q. What in vitro models best predict the anti-inflammatory efficacy of this compound?

Primary macrophages or endothelial cells treated with lipopolysaccharide (LPS) or cytokines (e.g., TNF-α) are standard. Measure downstream biomarkers like epoxy fatty acid (EpFA) levels via LC-MS and pro-inflammatory cytokines (IL-6, TNF-α) via ELISA .

Data Interpretation and Optimization

Q. Why might this compound show divergent activity in cell-based vs. enzyme-level assays?

Cellular permeability, efflux pumps (e.g., P-glycoprotein), or intracellular metabolism (e.g., β-oxidation of the fatty acid chain) can reduce effective concentrations. Use fluorescent derivatives to correlate intracellular accumulation with activity .

Q. How can researchers improve metabolic stability of this compound for in vivo studies?

  • Introduce methyl groups at α- or β-positions to block β-oxidation.
  • Replace the carboxylic acid with a bioisostere (e.g., tetrazole).
  • Conduct microsomal stability assays to identify metabolic hotspots .

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